4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride
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Overview
Description
4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 2nd position on the naphthyridine ring, which is a fused ring system containing two pyridine rings. This compound is often used in scientific research due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization and chlorination steps. Industrial production methods may involve optimized reaction conditions such as temperature control, use of catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom, forming different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various oxidation states.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with different reagents to form complex structures. Common reagents used in these reactions include sodium hydride, phosphorus oxychloride, and various nucleophiles.
Scientific Research Applications
4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride can be compared with other similar compounds such as:
4-Chloro-1,5-naphthyridine: Lacks the methyl group at the 2nd position.
2-Methyl-1,5-naphthyridine: Lacks the chlorine atom at the 4th position.
Properties
IUPAC Name |
4-chloro-2-methyl-1,5-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c1-6-5-7(10)9-8(12-6)3-2-4-11-9;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUMEKMQEFNQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-46-9 |
Source
|
Record name | 1,5-Naphthyridine, 4-chloro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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